![molecular formula C21H20O5S B14574757 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-49-3](/img/structure/B14574757.png)
4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of the phenylsulfanyl and pentyl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4H-1-benzopyran-2-carboxylic acid with a phenylsulfanyl pentyl halide under basic conditions to introduce the phenylsulfanyl pentyl group. This is followed by oxidation to form the oxo group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzopyran core may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A simpler analog without the phenylsulfanyl and pentyl groups.
Baicalin: A related compound with different substituents, known for its biological activities.
Uniqueness
4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid is unique due to the presence of the phenylsulfanyl pentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61270-49-3 |
|---|---|
Molecular Formula |
C21H20O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-oxo-7-(5-phenylsulfanylpentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O5S/c22-18-14-20(21(23)24)26-19-13-15(9-10-17(18)19)25-11-5-2-6-12-27-16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
InChI Key |
PETZCNJATGKBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



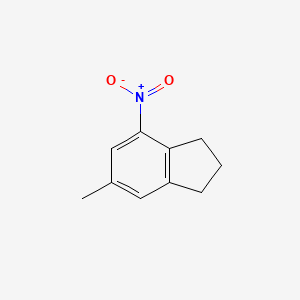
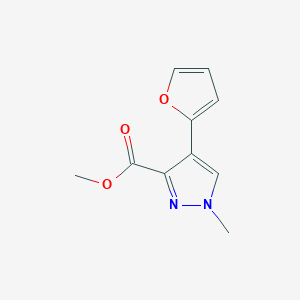
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea](/img/structure/B14574696.png)
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)
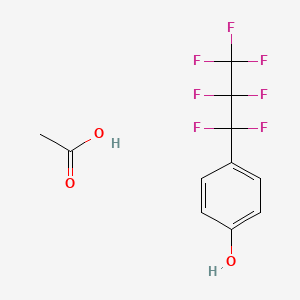
![2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14574722.png)

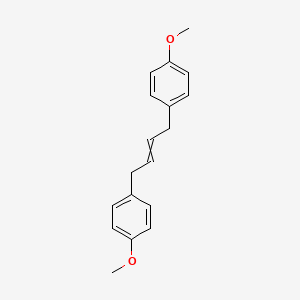
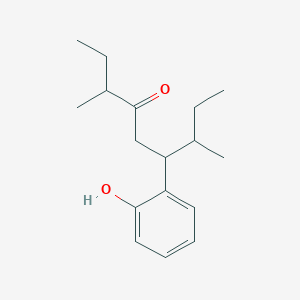
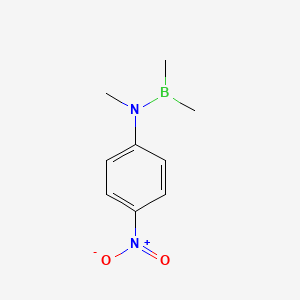
![3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14574774.png)
![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)
propanedioate](/img/structure/B14574777.png)
